4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride
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Overview
Description
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C11H16Cl2N2 and a molecular weight of 247.16 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-chlorobenzonitrile with piperidine under specific conditions to form the intermediate 4-(2-chlorophenyl)piperidine. This intermediate is then subjected to further reactions to introduce the amine group, resulting in the formation of 4-(2-Chlorophenyl)piperidin-4-amine. The final step involves the conversion of this compound into its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amine compounds, and substituted derivatives where the chlorine atom is replaced by other functional groups .
Scientific Research Applications
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride include:
4-Amino-2-chloropyridine: This compound shares a similar structure and is used in similar applications.
Piperidine derivatives: Various piperidine derivatives exhibit similar chemical properties and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a piperidine ring with a 2-chlorophenyl group and an amine group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCKLOJUPSPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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